molecular formula C13H15N3O B4389391 [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide

[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide

Cat. No. B4389391
M. Wt: 229.28 g/mol
InChI Key: YIZHPTRWDSSDBG-UHFFFAOYSA-N
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Description

[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide, also known as ABF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ABF belongs to the family of benzimidazole derivatives, which have been widely studied for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide is not fully understood. However, it has been suggested that [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. Additionally, [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has been reported to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has been reported to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of using [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide. One area of interest is the further investigation of its anti-cancer properties and the identification of its specific targets in cancer cells. Additionally, the potential use of [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of more efficient synthesis methods for [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide may facilitate its widespread use in scientific research.
In conclusion, [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide may lead to the development of new treatments for various diseases.

Scientific Research Applications

[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has been reported to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

properties

IUPAC Name

N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-9-16-12-6-4-3-5-11(12)15-13(16)7-8-14-10-17/h2-6,10H,1,7-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHPTRWDSSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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